molecular formula C8H18BNO4S B2811703 N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide CAS No. 1254692-08-4

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide

Cat. No.: B2811703
CAS No.: 1254692-08-4
M. Wt: 235.11
InChI Key: OQEMBDXEBJDHOC-UHFFFAOYSA-N
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Description

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is a compound that features a boron-containing dioxaborolane ring and a methanesulfonamide group

Mechanism of Action

Target of Action

The primary target of N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide, also known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its target in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects the borylation pathway and the hydroboration pathway . These pathways lead to the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes, respectively .

Pharmacokinetics

It’s known that the compound has a molecular weight of 12798 , which may influence its absorption and distribution. Its density is 0.882 g/mL at 25 °C (lit.) , which could affect its solubility and hence, its absorption and excretion.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate through the borylation of alkylbenzenes . This reaction is significant in organic synthesis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to interact with its target . Furthermore, the compound is air sensitive and should be stored at 2-8°C , indicating that its stability and efficacy could be affected by exposure to air and temperature variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the coupling of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methanesulfonamide under suitable conditions, often using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is unique due to the combination of the dioxaborolane ring and the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications .

Properties

IUPAC Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO4S/c1-7(2)8(3,4)14-9(13-7)6-10-15(5,11)12/h10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMBDXEBJDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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